C20H14Cl3N3O3
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Overview
Description
This compound is a complex organic molecule that features multiple functional groups, including chlorinated aromatic rings and ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester involves several steps, typically starting with the preparation of the core pyridazine structure. The process includes:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of chlorine atoms at specific positions on the aromatic rings using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: The ester linkage is formed by reacting the chlorinated pyridazine with the appropriate phenol derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester exerts its effects involves interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester: can be compared with other similar compounds such as:
Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.
Chlorinated Aromatics: Molecules with chlorinated aromatic rings but different functional groups.
Ester Derivatives: Compounds with ester linkages but different aromatic or heterocyclic cores.
The uniqueness of 3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H14Cl3N3O3 |
---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
3-acetyl-5-(3-chloro-2-methylphenyl)-1-(2,6-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C20H14Cl3N3O3/c1-9-11(21)5-4-8-14(9)25-19(28)15-16(10(2)27)24-26(18(15)20(25)29)17-12(22)6-3-7-13(17)23/h3-8,15,18H,1-2H3 |
InChI Key |
SUIUJKYJRQBLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)N(N=C3C(=O)C)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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